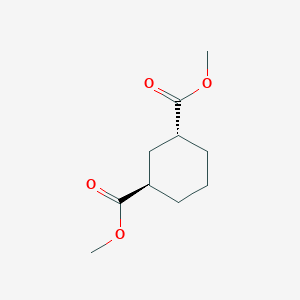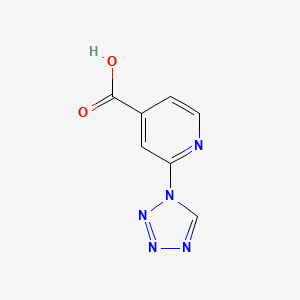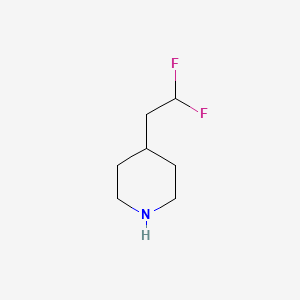
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans-: is an organic compound with the molecular formula C10H16O4. It is a diester derivative of 1,3-cyclohexanedicarboxylic acid, where both carboxylic acid groups are esterified with methanol. The compound exists in a trans-configuration, meaning the ester groups are positioned on opposite sides of the cyclohexane ring. This configuration imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- can be synthesized through the esterification of 1,3-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
1,3-Cyclohexanedicarboxylic acid+2MethanolAcid Catalyst1,3-Cyclohexanedicarboxylic acid, dimethyl ester+2Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to achieve high conversion rates and purity of the final product. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.
化学反応の分析
Types of Reactions: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the parent 1,3-cyclohexanedicarboxylic acid using aqueous acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Hydrolysis: 1,3-Cyclohexanedicarboxylic acid.
Reduction: 1,3-Cyclohexanedimethanol.
Substitution: Corresponding substituted esters or amides.
科学的研究の応用
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of biologically active compounds and as a precursor in drug synthesis.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, plasticizers, and resins.
作用機序
The mechanism of action of 1,3-cyclohexanedicarboxylic acid, dimethyl ester, trans- depends on the specific chemical reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the parent acid and methanol. In reduction reactions, the ester is converted to alcohols through the transfer of hydride ions from the reducing agent.
類似化合物との比較
1,4-Cyclohexanedicarboxylic acid, dimethyl ester: Similar structure but with ester groups at the 1,4-positions.
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, cis-: Same molecular formula but with cis-configuration.
Dimethyl terephthalate: Aromatic counterpart with ester groups on a benzene ring.
Uniqueness: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- is unique due to its trans-configuration, which affects its reactivity and physical properties. This configuration can influence the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its cis- and 1,4-analogues.
特性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
dimethyl (1R,3R)-cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChIキー |
BZUOYGUOKMUSPA-HTQZYQBOSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCC[C@H](C1)C(=O)OC |
正規SMILES |
COC(=O)C1CCCC(C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)

![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)





![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)


